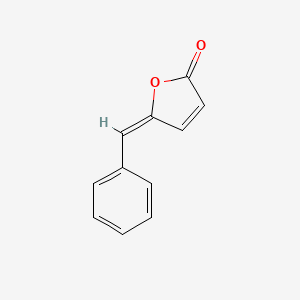
(E)-5-(Phenylmethylene)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(Phenylmethylene)furan-2(5H)-one is an organic compound characterized by a furan ring substituted with a phenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(Phenylmethylene)furan-2(5H)-one typically involves the condensation of furan-2(5H)-one with benzaldehyde under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
Furan-2(5H)-one+BenzaldehydeBase, Heatthis compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-5-(Phenylmethylene)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The phenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-5-(Phenylmethylene)furan-2(5H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-5-(Phenylmethylene)furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylmethylene group can participate in π-π interactions, while the furan ring can engage in hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
(Z)-5-(Phenylmethylene)furan-2(5H)-one: The geometric isomer of the compound with different spatial arrangement.
5-(Phenylmethyl)furan-2(5H)-one: A compound with a phenylmethyl group instead of a phenylmethylene group.
5-(Phenylmethylene)thiophene-2(5H)-one: A thiophene analog with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness: (E)-5-(Phenylmethylene)furan-2(5H)-one is unique due to its specific geometric configuration and the presence of both a furan ring and a phenylmethylene group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
35304-87-1 |
|---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(5E)-5-benzylidenefuran-2-one |
InChI |
InChI=1S/C11H8O2/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-8H/b10-8+ |
InChI Key |
DMWDECPSZZVGPO-CSKARUKUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C=CC(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



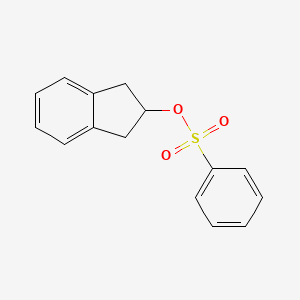
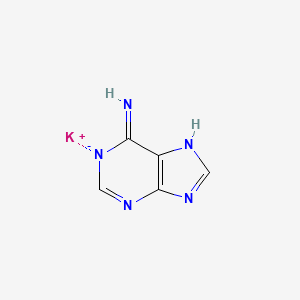
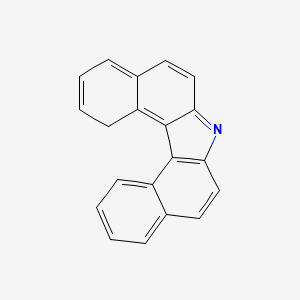
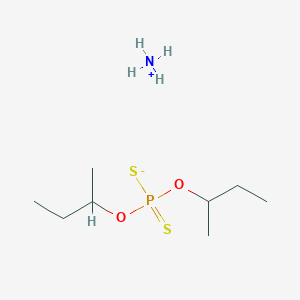
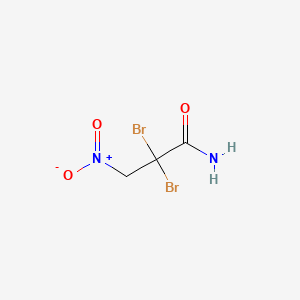
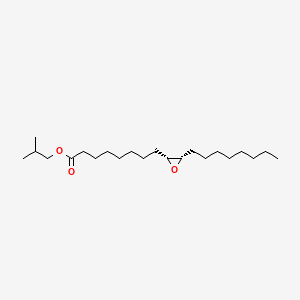
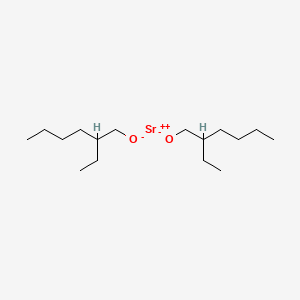
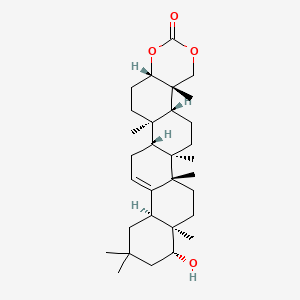
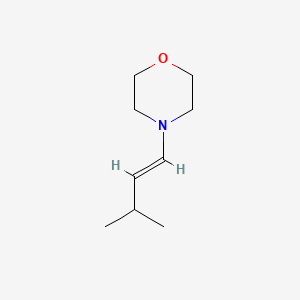
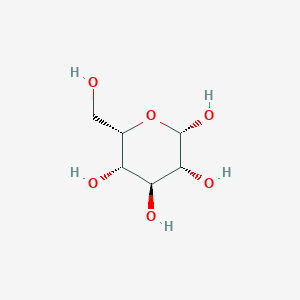
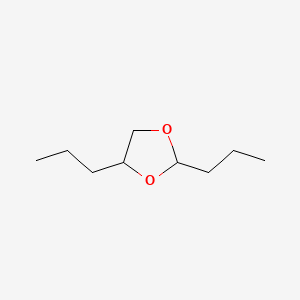
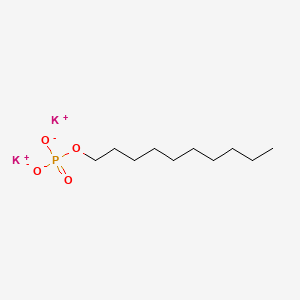
![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)
